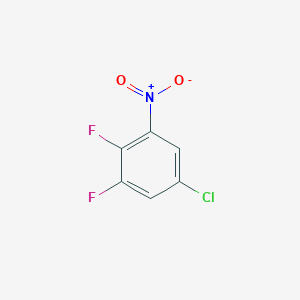

5-Chloro-1,2-difluoro-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVQFKJDKCXAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597116 | |

| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169468-81-9 | |

| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Chloro-1,2-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Halogenated nitrobenzenes are crucial intermediates in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The unique substitution pattern of this molecule, featuring chloro and difluoro groups in conjunction with a nitro moiety, offers a rich landscape for chemical modification. This document will delve into the chemical and physical properties, plausible synthetic routes, expected reactivity, potential applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Physical Properties

This compound is a poly-substituted aromatic compound. The presence of multiple electron-withdrawing groups—a nitro group and three halogen atoms—renders the aromatic ring highly electron-deficient. This electronic characteristic is the primary determinant of its chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 169468-81-9 | [2][3] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [4] |

| Molecular Weight | 193.54 g/mol | [4] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically ≥98% | [5] |

Synthesis and Purification

Proposed Synthetic Pathway 1: Halogen Exchange (Halex Process)

The Halex process is a widely used industrial method for the synthesis of fluoroaromatics from their corresponding chloroaromatics.[2] This process involves a nucleophilic aromatic substitution reaction where a chloride ion is displaced by a fluoride ion.

A plausible precursor for this synthesis would be a dichlorofluoronitrobenzene or a trichloronitrobenzene. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).

Conceptual Experimental Protocol: Halogen Exchange

-

Reactants: A suitable dichlorofluoronitrobenzene precursor (e.g., 1,2,5-trichloro-3-nitrobenzene), potassium fluoride (KF), and a high-boiling point aprotic solvent (e.g., sulfolane).

-

Procedure:

-

The dichlorofluoronitrobenzene precursor and a molar excess of anhydrous potassium fluoride are suspended in the solvent.

-

The mixture is heated to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen).

-

The reaction progress is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The product is isolated from the solvent, often by vacuum distillation or extraction, and further purified by recrystallization or chromatography.

-

Proposed Synthetic Pathway 2: Nitration of a Dihalogenated Precursor

An alternative route involves the nitration of a dihalogenated benzene precursor. The directing effects of the existing halogen substituents will determine the regioselectivity of the nitration. For instance, starting with 3-chloro-4,5-difluorobenzene, nitration would be directed by the halogen atoms.

Conceptual Experimental Protocol: Nitration

-

Reactants: 3-chloro-4,5-difluorobenzene, concentrated nitric acid, and concentrated sulfuric acid.

-

Procedure:

-

The 3-chloro-4,5-difluorobenzene is slowly added to a cooled mixture of concentrated nitric and sulfuric acids with vigorous stirring.

-

The temperature is carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts.

-

After the addition is complete, the reaction mixture is stirred at a specific temperature for a set period to ensure complete conversion.

-

The reaction is quenched by pouring the mixture onto ice.

-

The precipitated product is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization.[6]

-

Figure 1: Proposed synthetic pathways to this compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electron-deficient nature of its aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, being good leaving groups in SNAr reactions, are particularly susceptible to displacement by a variety of nucleophiles.[7]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group, ortho and para to the fluorine atoms, significantly activates them towards nucleophilic attack. This allows for the selective introduction of various functional groups, such as amines, alkoxides, and thiolates, at these positions. The chlorine atom is generally less reactive towards SNAr compared to the activated fluorine atoms.

Figure 2: General scheme of nucleophilic aromatic substitution on this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).[7] The resulting aniline derivative is a valuable intermediate for further functionalization, including diazotization and coupling reactions, or the formation of amides and sulfonamides.

Figure 3: Reduction of the nitro group to form the corresponding aniline.

Spectroscopic Characterization (Predicted)

Note: To date, no publicly available experimental spectroscopic data (NMR, IR, MS) for this compound has been identified. The following information is based on predictions from analogous structures and should be used as a guide for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, both appearing as complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The spectrum will be complex due to carbon-fluorine coupling. Six distinct signals are expected in the aromatic region, with the carbons attached to fluorine exhibiting large coupling constants. The carbon bearing the nitro group will be significantly deshielded.

-

¹⁹F NMR: Two distinct signals are anticipated, each likely appearing as a doublet of doublets due to coupling with each other and with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[8]

-

C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ region.[8]

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will be characterized by a distinct molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak with about one-third the intensity of the molecular ion peak. Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and chlorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[9] this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents.

The reactivity of this molecule allows for its use in the construction of diverse compound libraries for high-throughput screening. The aniline derivative, obtained after nitro group reduction, is a particularly useful precursor for synthesizing compounds with potential applications as kinase inhibitors, antibacterial agents, and other therapeutic targets. The benzimidazole scaffold, for instance, which can be synthesized from related o-phenylenediamines, is found in numerous FDA-approved drugs.

Safety and Handling

Halogenated nitrobenzenes should be handled with caution as they are generally considered to be toxic. While specific toxicity data for this compound is not available, the safety precautions for related compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile building block for synthetic chemistry. Its highly functionalized and electron-deficient aromatic ring provides multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. ivychem.com [ivychem.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound - [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-Chloro-3-nitrobenzene-1,2-diamine | 42389-30-0 | SBA38930 [biosynth.com]

- 7. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 8. criver.com [criver.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 5-Chloro-1,2-difluoro-3-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2-difluoro-3-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro, two fluoro, and a nitro group on the benzene ring, renders it an interesting substrate for a variety of chemical transformations, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for selective and sequential modifications, making it a valuable intermediate for the construction of novel molecular architectures. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective utilization in research and development. While experimental data for this compound is not extensively reported in the literature, a combination of available data from commercial suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: General and Predicted Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 169468-81-9 | [1][2] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1] |

| Molecular Weight | 193.54 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1] |

| Predicted Melting Point | Data not available | |

| Predicted Boiling Point | Data not available | |

| Predicted Solubility | Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of similar compounds |

| Storage | Ambient temperature | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Two distinct aromatic protons are expected, likely appearing as complex multiplets due to H-F and H-H coupling. |

| ¹³C NMR | Six distinct aromatic carbon signals are expected. Carbons attached to fluorine will show characteristic C-F coupling. The carbon bearing the nitro group will be significantly deshielded. |

| ¹⁹F NMR | Two distinct fluorine signals are expected, each coupled to the other fluorine and to nearby protons. |

| Mass Spectrometry (Collision Cross Section) | [M+H]⁺: 193.98149 (128.7 Ų), [M+Na]⁺: 215.96343 (139.6 Ų) |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methods for the preparation of related chlorofluoronitrobenzenes, a plausible synthetic route involves the nitration of a suitable dichlorofluorobenzene precursor. A general representation of this synthetic approach is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 3,4-Dichloro-1-fluorobenzene (Hypothetical)

This protocol is a generalized procedure based on standard nitration reactions of halogenated benzenes.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dichloro-1-fluorobenzene (1 equivalent).

-

Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4] The fluorine and chlorine atoms serve as potential leaving groups in SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The strong electron-withdrawing effect of the nitro group delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.

Caption: Generalized mechanism for SNAr on this compound.

The regioselectivity of nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions. Generally, the fluorine atoms are better leaving groups than chlorine in SNAr reactions due to the higher polarization of the C-F bond.[6] The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation provides a valuable synthetic handle for further functionalization, such as diazotization or acylation, opening up pathways to a wide range of derivatives.[7][8][9]

Applications in Drug Discovery and Development

While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in many biologically active molecules. Halogenated and nitrated aromatic compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The ability to selectively introduce various functional groups through SNAr reactions and subsequent modifications of the nitro group makes this compound a promising starting material for the synthesis of libraries of novel compounds for biological screening.

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[11] Therefore, this compound represents a valuable scaffold for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit under-explored, chemical intermediate with significant potential in synthetic organic chemistry. Its rich functionality, arising from the presence of multiple halogen atoms and a nitro group, makes it an attractive starting material for the synthesis of complex and diverse molecular architectures. The principles of nucleophilic aromatic substitution and nitro group reduction provide a clear roadmap for its chemical transformations. Further research into the specific reactivity and applications of this compound is warranted and is likely to uncover its utility in the development of novel pharmaceuticals and other functional materials.

References

- 1. This compound | 169468-81-9 [sigmaaldrich.com]

- 2. ivychem.com [ivychem.com]

- 3. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-1,2-difluoro-3-nitrobenzene

This guide provides a comprehensive overview of a strategic synthetic approach to 5-Chloro-1,2-difluoro-3-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of a nitro group and multiple halogen substituents on the benzene ring makes this compound a versatile building block for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and reduction of the nitro group to an amine.[1] This document outlines the underlying chemical principles, a detailed experimental protocol, and the critical parameters for a successful synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through the electrophilic nitration of a suitable precursor. Given the substitution pattern of the target molecule, the logical precursor is 1-chloro-2,3-difluorobenzene. The synthetic strategy, therefore, involves two key stages: the preparation of the 1-chloro-2,3-difluorobenzene intermediate and its subsequent regioselective nitration.

The directing effects of the halogen substituents are a critical consideration in the nitration step. Both chlorine and fluorine are ortho-, para-directing, yet deactivating towards electrophilic aromatic substitution.[1] In 1-chloro-2,3-difluorobenzene, the positions ortho and para to the chlorine and fluorine atoms will be activated. The cumulative effect of these substituents will guide the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.

Experimental Protocol

Part 1: Synthesis of 1-Chloro-2,3-difluorobenzene via Sandmeyer Reaction

The synthesis of the key intermediate, 1-chloro-2,3-difluorobenzene, can be accomplished from a commercially available starting material, 2,3-difluoroaniline, through a Sandmeyer reaction. This classic transformation involves the diazotization of an aniline derivative followed by the introduction of a chlorine atom.

Step-by-Step Methodology:

-

Diazotization of 2,3-difluoroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2,3-difluoroaniline in aqueous hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Steam distill the reaction mixture to isolate the crude 1-chloro-2,3-difluorobenzene.

-

Separate the organic layer from the distillate and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation to obtain pure 1-chloro-2,3-difluorobenzene.

-

Part 2: Nitration of 1-Chloro-2,3-difluorobenzene

The final step in the synthesis is the regioselective nitration of the 1-chloro-2,3-difluorobenzene intermediate. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1]

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture:

-

In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. This process is highly exothermic and should be performed with caution.

-

-

Nitration Reaction:

-

To the cooled nitrating mixture, add 1-chloro-2,3-difluorobenzene dropwise, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, continue stirring at this temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

-

Work-up and Purification:

-

The crude product will precipitate as a solid or an oil. If it is a solid, collect it by filtration, wash thoroughly with cold water until the washings are neutral, and then dry.

-

If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic extracts with water, followed by a dilute sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield pure this compound.

-

Data Presentation

| Parameter | Synthesis of 1-Chloro-2,3-difluorobenzene | Nitration of 1-Chloro-2,3-difluorobenzene |

| Starting Material | 2,3-difluoroaniline | 1-chloro-2,3-difluorobenzene |

| Key Reagents | Sodium nitrite, Copper(I) chloride, Hydrochloric acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | 0-5 °C (Diazotization), Room temp to gentle heat (Sandmeyer) | 0-10 °C |

| Typical Yield | 60-70% | 75-85% |

| Purification Method | Fractional Distillation | Recrystallization or Column Chromatography |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

The diazotization reaction involves the formation of potentially unstable diazonium salts; therefore, the temperature should be strictly controlled.

-

Organic solvents are flammable and should be handled away from ignition sources.

References

Reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene (CAS: 169468-81-9). As a polyhalogenated and nitrated aromatic compound, this molecule serves as a highly versatile building block in modern organic synthesis. Its utility is primarily dictated by the electron-deficient nature of the benzene ring, which is strategically substituted with three halogen atoms and a potent electron-withdrawing nitro group. This guide will delve into the core principles governing its reactivity, focusing on the mechanism and regioselectivity of Nucleophilic Aromatic Substitution (SNAr), methods for the reduction of the nitro moiety, and its applications as a scaffold for the synthesis of complex chemical entities relevant to the pharmaceutical and agrochemical industries.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound whose structure is foundational to its chemical behavior. The benzene ring is rendered significantly electron-poor by the cumulative inductive effects of the two fluorine atoms and one chlorine atom, and more importantly, by the strong resonance and inductive electron-withdrawal of the nitro group (-NO₂).[1] This pronounced electrophilic character is the primary driver of its reactivity profile.

| Property | Value | Source |

| CAS Number | 169468-81-9 | [4] |

| Molecular Formula | C₆H₂ClF₂NO₂ | |

| Molecular Weight | 193.54 g/mol | |

| Physical Form | Solid | |

| Purity | ≥ 95% | |

| Storage Temperature | Ambient | |

| InChI Key | GCVQFKJDKCXAPJ-UHFFFAOYSA-N |

The strategic placement of these substituents is critical. The nitro group at C3 activates the ortho positions (C2 and C4) and the para position (C5) toward nucleophilic attack. This electronic arrangement sets the stage for highly regioselective substitution reactions.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The hallmark of this molecule's reactivity is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (Sₙ1/Sₙ2), SNAr reactions on activated aryl halides proceed via a distinct two-step mechanism.[5]

The Addition-Elimination Mechanism

The generally accepted mechanism for SNAr involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[5][6][7]

-

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7] The formation of this complex temporarily disrupts the aromaticity of the ring.

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group. This stabilization is what makes the initial attack energetically feasible.[7]

-

Elimination Step: The aromaticity of the ring is restored by the expulsion of the halide leaving group, yielding the final substituted product.[1]

References

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. ivychem.com [ivychem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electron-Withdrawing Effects in 5-Chloro-1,2-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2-difluoro-3-nitrobenzene is a polyhalogenated nitroaromatic compound whose utility in synthetic chemistry is dictated by the potent and synergistic electron-withdrawing effects of its substituents. This guide provides a detailed analysis of the electronic landscape of the molecule, focusing on the interplay of inductive and resonance effects from the nitro, fluoro, and chloro groups. This intricate electronic profile renders the aromatic ring highly electron-deficient, activating it for specific chemical transformations, most notably nucleophilic aromatic substitution (SNAr). We will explore the regiochemical implications of these effects on reactivity, supported by mechanistic insights, spectroscopic analysis, and practical experimental protocols. This document serves as a technical resource for chemists leveraging this and similar building blocks for the synthesis of complex pharmaceuticals, agrochemicals, and materials.

Introduction: The Architecture of Electron Deficiency

Polyhalogenated nitroaromatic compounds are a cornerstone of modern organic synthesis, primarily serving as versatile intermediates.[1] The strategic placement of multiple electron-withdrawing groups (EWGs) on a benzene ring creates a highly electrophilic system, primed for reactions that are otherwise difficult to achieve with unsubstituted arenes.[2][3] this compound is a quintessential example of this molecular design. Its structure features a powerful combination of substituents:

-

A Nitro Group (NO₂): One of the strongest EWGs, it deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[4]

-

Two Fluorine Atoms (F): The most electronegative elements, they exert a powerful electron-withdrawing inductive effect.

-

A Chlorine Atom (Cl): Also electronegative, it contributes to the overall electron deficiency of the ring.

The collective impact of these groups is not merely additive. Their positions relative to one another create a nuanced electronic environment that governs the molecule's reactivity and makes it a valuable precursor for introducing diverse functionalities.[5] Understanding the balance of these effects is critical for predicting reaction outcomes and designing rational synthetic routes.

Synthesis and Spectroscopic Characterization

The synthesis of polysubstituted benzenes like this compound requires careful strategic planning. It is generally more efficient to introduce the strongly deactivating nitro group in a later step, as its presence would hinder preceding electrophilic halogenation reactions.[1] A plausible synthetic approach involves the nitration of a pre-existing trihalogenated benzene.

Proposed Synthetic Pathway

A common strategy begins with a simpler halogenated benzene and introduces the substituents sequentially. The final step would be the regioselective nitration of 1-bromo-3-chloro-5-fluorobenzene or a similar precursor. The nitration is typically accomplished with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the potent electrophile, the nitronium ion (NO₂⁺).[1] Halogen exchange reactions (halex reactions), for instance, replacing a chlorine with a fluorine using an alkali metal fluoride like KF, are also common methods in the synthesis of fluorinated aromatics.[6][7]

Spectroscopic Signature

The structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique insight into the molecule's electronic environment.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Two aromatic protons would appear as distinct signals, likely doublets or doublet of doublets, due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts would be significantly downfield (higher ppm) compared to benzene, reflecting the strong deshielding caused by the EWGs. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative F, Cl, and NO₂ groups would be significantly deshielded. The C-F couplings would be observable and are diagnostic. |

| ¹⁹F NMR | This is a highly informative technique for fluorinated compounds.[8][9] Two distinct signals would be observed for the two non-equivalent fluorine atoms. Their chemical shifts and coupling constants (J-values) provide precise information about their electronic environment and spatial relationship to other atoms.[10][11] |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group would be prominent, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F and C-Cl stretching frequencies would also be present in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak would confirm the molecular weight (193.54 g/mol ). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be a key diagnostic feature in the mass spectrum.[12] |

Deep Dive: The Interplay of Electron-Withdrawing Effects

The reactivity of this compound is a direct consequence of the way its substituents withdraw electron density from the aromatic ring. This occurs through two primary mechanisms: the inductive effect and the resonance effect.[13][14]

Inductive Effect (-I)

The inductive effect is the withdrawal of electron density through the sigma (σ) bonds, driven by differences in electronegativity.[13]

-

Nitro Group (NO₂): Strongly electron-withdrawing via the -I effect due to the positive formal charge on the nitrogen atom.

-

Fluorine (F): As the most electronegative element, fluorine exerts the strongest -I effect among the halogens.

-

Chlorine (Cl): Also has a significant -I effect, though weaker than fluorine.

The cumulative -I effect of these four substituents makes the entire benzene ring significantly electron-poor, or electrophilic.

Resonance Effect (-R or -M)

The resonance (or mesomeric) effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[14]

-

Nitro Group (NO₂): Exhibits a powerful -R effect, withdrawing electron density from the ring's π-system and delocalizing it onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group.

-

Halogens (F, Cl): Halogens are unique in that they have a dual role. While they withdraw electrons inductively (-I), they can donate a lone pair of electrons into the ring via resonance (+R).[14][15] However, for halogens, the -I effect is generally considered to dominate, making them net deactivators in electrophilic aromatic substitution.[15]

The synergy of these effects is what makes the molecule so reactive towards nucleophiles. The strong -I and -R effects of the nitro group, combined with the potent -I effects of the halogens, create a highly electron-deficient aromatic system.

Reactivity and Synthetic Utility: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[16][17] Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via backside attack or the formation of an unstable aryl cation.[18][19] Instead, it is a two-step addition-elimination process.

Mechanism:

-

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[18][19]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring.

The presence of strong EWGs is crucial because they stabilize the negatively charged Meisenheimer complex, lowering the activation energy for the rate-determining addition step.[3][20] This stabilization is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance.[19]

Regioselectivity: Which Halogen Leaves?

In this compound, a nucleophile has three potential leaving groups: two fluorines and one chlorine. The regioselectivity of the SNAr reaction is determined by two main factors:

-

Activation: The leaving group must be ortho or para to a strongly activating group (like NO₂). In this molecule, the fluorine at C2 is ortho to the nitro group, and the chlorine at C5 is para to it. The fluorine at C1 is meta and thus less activated.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[16] Therefore, the best leaving group is the one attached to the most electrophilic carbon. Because fluorine is more electronegative than chlorine, it makes the carbon it is attached to more electron-poor and thus more susceptible to attack. This often makes fluorine a better leaving group than other halogens in SNAr, a counterintuitive trend compared to SN1/SN2 reactions.[3]

Given these principles, the fluorine at the C2 position is the most likely site for initial nucleophilic attack, as it is both ortho to the powerfully activating nitro group and is the most electronegative halogen. Subsequent reactions could potentially displace the chlorine at C5, allowing for sequential functionalization.[21][22]

Example Experimental Protocol: Amination via SₙAr

This protocol describes a general procedure for the reaction of this compound with a primary amine, a common transformation in drug discovery.

Objective: To synthesize N-alkyl-5-chloro-2-fluoro-3-nitroaniline.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.

-

Add the primary amine (1.1 eq) to the solution, followed by powdered potassium carbonate (2.0 eq). The base acts to deprotonate the amine adduct, driving the reaction forward.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted aniline derivative.

-

Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by a finely tuned array of electron-withdrawing substituents. The combined inductive and resonance effects of the nitro, fluoro, and chloro groups render the aromatic ring highly susceptible to nucleophilic aromatic substitution. By understanding the principles of activation and regioselectivity, chemists can exploit this reactivity to selectively introduce new functional groups, particularly at the C2 position. This makes it an invaluable building block for creating complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

References

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Presence of a nitro group in a benzene ring _ _ | Sathee Forum [forum.prutor.ai]

- 5. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 6. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 7. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. researchgate.net [researchgate.net]

- 12. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 18. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mdpi.com [mdpi.com]

- 21. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 22. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Regioselectivity in reactions of 5-Chloro-1,2-difluoro-3-nitrobenzene

An In-depth Technical Guide to the Regioselectivity in Reactions of 5-Chloro-1,2-difluoro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of this compound. This molecule is a highly versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its unique substitution pattern which allows for controlled, sequential functionalization.[1][2] We will dissect the electronic and steric factors governing its reactivity, predict the most probable sites of nucleophilic attack, and provide validated experimental protocols for researchers in organic synthesis and drug development.

Foundational Principles: The Engine of Reactivity in Electron-Deficient Arenes

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to electron-rich benzenes, SNAr proceeds readily on aromatic rings that are rendered electron-deficient by the presence of potent electron-withdrawing groups (EWGs).[3][4]

The reaction follows a two-step addition-elimination pathway:

-

Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] This is typically the rate-determining step.[7]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.[5]

The presence of a strong EWG, such as a nitro group (-NO₂), is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3][6] This stabilization is most effective when the EWG is positioned ortho or para to the leaving group.[4][6]

Figure 1: The general two-step addition-elimination mechanism of SNAr reactions.

Decoding the Regioselectivity of this compound

To predict the outcome of a reaction, we must analyze the directing effects of each substituent on the benzene ring.

Substituent Analysis:

-

Nitro Group (-NO₂) at C3: This is a powerful deactivating group for electrophilic substitution but a strong activating group for nucleophilic substitution.[3] It strongly withdraws electron density via both induction and resonance, stabilizing the negative charge of the Meisenheimer complex most effectively when the attack occurs at the ortho (C2, C4) and para (C6) positions relative to itself.

-

Halogens (F at C1, F at C2, Cl at C5): Halogens are inductively electron-withdrawing, which further activates the entire ring toward nucleophilic attack. In the context of SNAr, the high electronegativity of fluorine makes it a particularly potent activator for the carbon it is attached to, even though the C-F bond is strong.[3] The rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[3]

Positional Reactivity Hierarchy:

Let's evaluate the activation of each potential leaving group site:

-

Position C5 (Chloro): This position is ortho to the strongly activating nitro group. This provides excellent resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack.

-

Position C2 (Fluoro): This position is also ortho to the nitro group, affording the same powerful resonance stabilization as an attack at C5.

-

Position C1 (Fluoro): This position is meta to the nitro group. A nucleophilic attack here results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group through resonance.[6] This pathway is significantly less favorable.

Based on the dominant activating effect of the nitro group, nucleophilic attack will overwhelmingly favor the positions ortho to it: C2 and C5 .

Distinguishing Between C2 (Fluoro) and C5 (Chloro):

With two positions highly activated, the decision comes down to the leaving group itself. In SNAr reactions, the leaving group trend is often F > Cl > Br > I.[8] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step.[3] Therefore, substitution of the fluorine atom at the C2 position is predicted to be the major pathway , followed by substitution of the chlorine atom at C5. Substitution at C1 is expected to be a minor or non-existent pathway.

Figure 2: Logical workflow for predicting the regioselective outcome of SNAr reactions.

Experimental Protocols & Data

The following protocols are generalized procedures for conducting SNAr reactions on activated halo-nitroaromatic compounds and can be adapted for this compound.[5]

Protocol 1: Reaction with Amine Nucleophiles

This procedure is suitable for the synthesis of N-substituted nitroaniline derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (e.g., morpholine, benzylamine) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

-

Solvent (e.g., DMF or DMSO)

-

Ethyl acetate, Water, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 60-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide/Phenoxide Nucleophiles

This procedure is suitable for the synthesis of aryl ether derivatives.

Materials:

-

This compound (1.0 eq)

-

Alcohol or phenol (1.5 eq)

-

Strong base (e.g., NaH or t-BuOK) (1.2 eq)

-

Anhydrous solvent (e.g., THF or DMF)

-

Ethyl acetate, Water

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

-

Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq) portion-wise.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Table 1: Predicted Regiochemical Outcomes

| Nucleophile Class | Predicted Major Product (Substitution at C2) | Predicted Secondary Product (Substitution at C5) |

| Amines (R₂NH) | 2-(Dialkylamino)-5-chloro-1-fluoro-3-nitrobenzene | 5-(Dialkylamino)-1,2-difluoro-3-nitrobenzene |

| Alkoxides (RO⁻) | 2-Alkoxy-5-chloro-1-fluoro-3-nitrobenzene | 5-Alkoxy-1,2-difluoro-3-nitrobenzene |

| Thiolates (RS⁻) | 5-Chloro-1-fluoro-2-(alkylthio)-3-nitrobenzene | 5-(Alkylthio)-1,2-difluoro-3-nitrobenzene |

Note: The precise ratio of C2 to C5 substitution may vary depending on the specific nucleophile, solvent, and temperature conditions.

Conclusion and Outlook

The regioselectivity of nucleophilic aromatic substitution on this compound is a predictable and controllable process, governed primarily by the powerful activating and directing effects of the C3-nitro group. The positions ortho to the nitro group (C2 and C5) are overwhelmingly favored as sites for nucleophilic attack due to superior resonance stabilization of the Meisenheimer intermediate. Between these two sites, substitution of the C2-fluorine is the most probable outcome due to the enhanced electrophilicity of the carbon atom and the established leaving group ability of fluorine in SNAr reactions. This predictable reactivity makes this compound an exceptionally valuable building block, allowing synthetic chemists to design and execute complex synthetic routes with a high degree of precision.

References

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,2-difluoro-3-nitrobenzene

This guide provides an in-depth exploration of the spectroscopic profile of 5-Chloro-1,2-difluoro-3-nitrobenzene, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It establishes a framework for understanding how to acquire high-fidelity spectroscopic data and, more critically, how to interpret that data with scientific rigor. We will dissect the expected spectral features based on first principles and data from analogous structures, offering field-proven insights into experimental design and spectral assignment.

Introduction: The Molecular Context

This compound is a highly functionalized aromatic ring. Its utility in synthesis stems from the unique electronic properties conferred by its substituents: two strongly electron-withdrawing fluorine atoms, a moderately withdrawing chlorine atom, and a powerfully electron-withdrawing nitro group. This electronic arrangement makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for building complex molecular architectures.[1]

Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring purity, confirming identity, and guiding subsequent synthetic transformations. This guide details the expected outcomes and optimal methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Properties Summary

| Property | Value | Source |

| CAS Number | 169468-81-9 | [2][3] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [4][5] |

| Molecular Weight | 193.54 g/mol | |

| InChI Key | GCVQFKJDKCXAPJ-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])F)F)Cl | [5] |

| Physical Form | Solid | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of the atoms within this compound. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-nuclear approach is essential.

¹⁹F NMR Spectroscopy: The Most Sensitive Reporter

The ¹⁹F nucleus is an ideal spectroscopic spy due to its 100% natural abundance, high gyromagnetic ratio, and an exceptionally wide chemical shift range, which minimizes signal overlap.[6][7][8] For this molecule, two distinct fluorine signals are expected.

-

Expertise & Causality: The chemical shifts of these fluorine atoms are influenced by their position relative to the other electron-withdrawing groups. The C-F bond ortho to the powerful nitro group (at C2) is expected to be significantly deshielded (shifted downfield) compared to the C-F bond meta to the nitro group (at C1). Aromatic fluorine chemical shifts typically appear in the +80 to +170 ppm range relative to neat CFCl₃, though the exact values are highly dependent on the electronic environment.[9] The two fluorine nuclei will exhibit through-bond spin-spin coupling (J-coupling), resulting in a doublet for each signal. The magnitude of this ³JFF coupling will provide further structural confirmation.

¹H NMR Spectroscopy: Mapping the Protons

The molecule contains two aromatic protons, which are chemically non-equivalent and will therefore produce two distinct signals.

-

Expertise & Causality: Based on the substituent pattern, we can predict the relative chemical shifts. The proton at C6 is ortho to a chlorine atom and meta to a nitro group and a fluorine atom. The proton at C4 is ortho to a chlorine atom and a fluorine atom, and para to the nitro group. The strong deshielding effect of the nitro group is most pronounced at the ortho and para positions.[10] Therefore, the proton at C4 is expected to be more deshielded (further downfield) than the proton at C6. Both signals will likely appear as complex multiplets due to coupling to each other (³JHH) and to the nearby fluorine nuclei (³JHF and ⁴JHF). Data for m-chloronitrobenzene shows aromatic protons in the 7.3 to 8.2 ppm range, which serves as a useful starting point for estimation.[11]

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon in the aromatic ring.

-

Expertise & Causality: The chemical shifts are dictated by both the attached substituent and the electronic effects of the other groups.

-

C-NO₂ (C3): This carbon will be highly deshielded due to the direct attachment of the nitro group. For nitrobenzene, the ipso-carbon appears around 148 ppm.[10]

-

C-F (C1, C2): Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF) and are shifted significantly downfield.

-

C-Cl (C5): The carbon attached to chlorine will also be deshielded, though typically less so than C-F or C-NO₂ carbons.

-

C-H (C4, C6): These carbons will be the most shielded (upfield) of the ring carbons. The final assignments require 2D NMR techniques like HSQC (to correlate carbons to their attached protons) and HMBC (to see long-range C-H correlations).

-

Proposed Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality, unambiguous data for all relevant nuclei.

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the aromatic region (~0-10 ppm).

-

Use a relaxation delay (d1) of at least 2 seconds to allow for adequate spin relaxation.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to encompass the expected aromatic fluorine region (e.g., -100 to -180 ppm, depending on the instrument's reference).[12]

-

For quantitative results, use inverse-gated decoupling and a long relaxation delay (d1 > 5 * T₁).[7] The T₁ relaxation times should be determined via an inversion-recovery experiment.[12]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Set a wide spectral width (~0-200 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

-

-

2D NMR Acquisition (for full assignment):

-

Acquire a ¹H-¹³C HSQC spectrum to identify direct C-H correlations.

-

Acquire a ¹H-¹³C HMBC spectrum to probe 2- and 3-bond correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Diagram: NMR Data Interpretation Workflow

References

- 1. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 2. This compound - 苯化合物 - 西典实验 [seedior.com]

- 3. ivychem.com [ivychem.com]

- 4. This compound | 169468-81-9 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C6H2ClF2NO2) [pubchemlite.lcsb.uni.lu]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. quora.com [quora.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 1-Chloro-3-nitrobenzene(121-73-3) 1H NMR spectrum [chemicalbook.com]

- 12. learning.sepscience.com [learning.sepscience.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-1,2-difluoro-3-nitrobenzene

Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Chloro-1,2-difluoro-3-nitrobenzene. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations necessary for the accurate structural elucidation of this complex halogenated nitroaromatic compound. We will explore theoretical predictions based on molecular structure, detail a robust experimental protocol for data acquisition, and present an interpretive framework for the resulting spectra. The guide emphasizes the causality behind methodological choices, ensuring a self-validating approach to spectral analysis.

Introduction: The Structural Challenge

This compound is a substituted aromatic ring featuring a powerful confluence of electronic effects. The presence of a strongly deactivating nitro group and three halogen atoms (two fluorine, one chlorine) creates a highly electron-deficient system. This complex substitution pattern removes all planes of symmetry, rendering every carbon and proton environment chemically unique. Consequently, its NMR spectra are rich in information but require careful and systematic interpretation.

NMR spectroscopy is the definitive technique for the structural confirmation of such molecules. By analyzing chemical shifts and, crucially, the intricate spin-spin coupling networks between ¹H, ¹³C, and ¹⁹F nuclei, we can unambiguously assign the structure and confirm the identity and purity of the compound. This guide serves as a practical and theoretical resource for achieving that goal.

Molecular Structure and Predicted NMR Interactions

The foundation of any spectral interpretation is a thorough understanding of the molecule's structure and the expected magnetic interactions between its nuclei.

Caption: Molecular structure of this compound with IUPAC numbering.

Proton (¹H) NMR Predictions

The molecule contains two aromatic protons, H-4 and H-6. Both are expected to resonate at a low field (downfield) due to the strong electron-withdrawing nature of the nitro and halogen substituents. The nitro group, in particular, exerts a powerful deshielding effect on protons ortho and para to it.[1]

-

H-4 Signal: This proton is meta to the nitro group and ortho to the chlorine atom. It will experience coupling from multiple sources:

-

⁴J(H4-H6): A four-bond meta-coupling to H-6, typically small (2-3 Hz).[2]

-

⁴J(H4-F2): A four-bond coupling to the fluorine at C-2.

-

⁵J(H4-F1): A five-bond coupling to the fluorine at C-1, which is expected to be smaller than the four-bond coupling. The resulting signal is predicted to be a complex multiplet, likely a doublet of doublet of doublets (ddd).

-

-

H-6 Signal: This proton is ortho to the nitro group (via C3-C4-C5-C6 path) and ortho to the fluorine at C-1. It is expected to be the most downfield proton.

-

⁴J(H6-H4): The same meta-coupling to H-4 (2-3 Hz).

-

³J(H6-F1): A three-bond ortho-coupling to the fluorine at C-1, which is typically the largest H-F coupling in aromatic systems (6-10 Hz).[3]

-

⁴J(H6-F2): A four-bond meta-coupling to the fluorine at C-2, expected to be smaller. This signal is also predicted to be a complex multiplet (ddd).

-

Carbon (¹³C) NMR Predictions

Due to the lack of symmetry, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The defining feature of this spectrum will be the large couplings between carbon and fluorine atoms.

-

Chemical Shifts: Carbons directly bonded to electronegative atoms (C1-F, C2-F, C3-NO₂, C5-Cl) will be significantly shifted. The C-NO₂ and C-F bonds will have the most pronounced effects.

-

Carbon-Fluorine Coupling (ⁿJCF): This phenomenon is critical for assignment.

-

¹J(C-F): One-bond couplings are very large, typically in the range of 240-320 Hz.[3][4] Therefore, the signals for C-1 and C-2 will appear as doublets with massive splitting.

-

²J(C-F): Two-bond couplings are also significant, usually around 20-30 Hz. For example, C-3 will be coupled to F-2, and C-6 will be coupled to F-1.

-

³J(C-F): Three-bond couplings are smaller but often observable (5-10 Hz). As a result, nearly every carbon signal will be split by at least one fluorine atom, appearing as a doublet (d), a doublet of doublets (dd), or a more complex multiplet.

-

Experimental Protocol for High-Resolution NMR

A robust and well-justified experimental plan is essential for acquiring high-quality, interpretable data. The following protocol is designed to be a self-validating system, providing the necessary data for a confident structural assignment.

Caption: Recommended experimental workflow for the complete NMR analysis.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Use 0.6 mL of deuterated chloroform (CDCl₃).

-

Justification: CDCl₃ is an excellent first choice for many organic molecules due to its high dissolving power and the presence of a single, well-defined residual solvent peak at ~7.26 ppm, which typically does not interfere with the analyte's aromatic signals.[5][6] If solubility is poor, deuterated acetone (Acetone-d₆) is a suitable alternative.[7]

-

-

Dissolution: Transfer the analyte to a clean, dry 5 mm NMR tube. Add the deuterated solvent and gently vortex until the sample is fully dissolved.

Spectrometer Setup and Data Acquisition

These parameters are based on a 400 MHz spectrometer.

-

¹H NMR Spectrum:

-

Frequency: 400 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: ~16 ppm (centered around 6 ppm)

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially in quantitative studies.[8]

-

Number of Scans (ns): 16

-

-

¹³C{¹H} NMR Spectrum (Proton Decoupled):

-

Frequency: 100.6 MHz

-

Pulse Program: Standard single pulse with proton decoupling (zgpg30)

-

Spectral Width: ~200 ppm (centered around 110 ppm)

-

Acquisition Time: ~1 second

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

¹⁹F NMR Spectrum (Optional but Recommended):

Predicted Spectral Data and Interpretation

While actual experimental data provides the ultimate ground truth, robust predictions based on established principles are invaluable for guiding interpretation. The following tables summarize the expected data for this compound.

Predicted ¹H NMR Data Summary

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.0 - 8.3 | ddd | ³J(H6-F1) ≈ 8-10 Hz; ⁴J(H6-H4) ≈ 2-3 Hz; ⁴J(H6-F2) ≈ 1-2 Hz |

| H-4 | 7.7 - 7.9 | ddd | ⁴J(H4-F2) ≈ 3-5 Hz; ⁴J(H4-H6) ≈ 2-3 Hz; ⁵J(H4-F1) ≈ 1 Hz |

-

Interpretive Note: The assignment can be confirmed by the magnitude of the couplings. The signal with the large ~8-10 Hz coupling will be H-6, as this corresponds to the three-bond ortho H-F interaction.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted δ (ppm) | Predicted Multiplicity & Key Couplings (J, Hz) |

| C-3 (ipso-NO₂) | 148 - 152 | dd, ²J(C3-F2) ≈ 20-25 Hz; ³J(C3-F1) ≈ 5-8 Hz |

| C-1 (ipso-F) | 155 - 160 | d, ¹J(C1-F1) ≈ 250-260 Hz ; further split by F2 and H6 |

| C-2 (ipso-F) | 152 - 157 | d, ¹J(C2-F2) ≈ 250-260 Hz ; further split by F1 and H4 |

| C-5 (ipso-Cl) | 130 - 135 | d, ³J(C5-F1) ≈ 4-6 Hz |

| C-6 | 125 - 130 | dd, ²J(C6-F1) ≈ 25-30 Hz; ³J(C6-F2) ≈ 3-5 Hz |

| C-4 | 118 - 122 | dd, ²J(C4-F2) ≈ 22-28 Hz; ³J(C4-F1) ≈ 5-7 Hz |

-

Interpretive Note: The first step in assigning the ¹³C spectrum is to identify the two signals with the massive ¹J(C-F) splittings (>200 Hz); these are C-1 and C-2. Further 2D NMR experiments (HSQC, HMBC) would be required for unambiguous assignment of all carbons.

Conclusion: A Multi-faceted Approach to Structural Verification

The NMR analysis of this compound is a prime example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex molecular structure. The key takeaways for the practicing scientist are:

-

Predictive Power: A preliminary analysis of the structure to predict chemical shifts and coupling patterns is essential for navigating the resulting spectra.

-

Dominance of Fluorine Coupling: In both ¹H and ¹³C spectra, the various ⁿJ(H-F) and ⁿJ(C-F) couplings are the most prominent and informative features. Understanding their typical magnitudes is critical for assignment.[3][10]

-

Methodological Rigor: Adherence to a validated experimental protocol, including appropriate solvent selection and acquisition parameters, ensures data quality and reproducibility.

By integrating these theoretical and practical considerations, researchers can confidently use multi-nuclear NMR spectroscopy to characterize this compound and related complex molecules, ensuring structural integrity in synthetic chemistry and drug discovery pipelines.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. uni-onward.com.tw [uni-onward.com.tw]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-1,2-difluoro-3-nitrobenzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-1,2-difluoro-3-nitrobenzene (C₆H₂ClF₂NO₂), a key intermediate in pharmaceutical and agrochemical research. Targeted at researchers, scientists, and drug development professionals, this document elucidates the principles of its ionization, fragmentation patterns, and the practical application of mass spectrometry for its characterization.

Introduction: The Analytical Imperative

This compound is a highly functionalized aromatic compound. Its utility in synthesis stems from the distinct reactivity conferred by its substituents: a nitro group, a chlorine atom, and two fluorine atoms. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide will focus on the most probable and informative mass spectrometric approach: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Ionization Methodology: The Case for Electron Ionization (EI)

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is the ionization method of choice.[1][2] EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[2][3] This is advantageous as the excess energy induces extensive and reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum that is invaluable for unambiguous compound identification and structural elucidation.[1]

The process begins with the introduction of the gaseous analyte into the ion source, where it is bombarded by a beam of high-energy electrons (typically 70 eV).[2][3] This interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[3][4]

Deciphering the Mass Spectrum: Predicted Fragmentation Pathways

The molecular weight of this compound is 193.5 g/mol . The molecular ion peak (M⁺•) would therefore be expected at a mass-to-charge ratio (m/z) of 193, with a smaller M+2 peak at m/z 195 due to the natural isotopic abundance of ³⁷Cl. The subsequent fragmentation of this molecular ion is dictated by the relative bond strengths and the stability of the resulting fragments.

The primary fragmentation pathways for halogenated nitroaromatic compounds typically involve the loss of the nitro group and halogen atoms. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the fragmentation cascade.

A proposed fragmentation pathway is visualized below:

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Key Predicted Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |

| 193/195 | [C₆H₂ClF₂NO₂]⁺• | - | Molecular ion (M⁺•). The isotopic pattern confirms the presence of one chlorine atom. |

| 147/149 | [C₆H₂ClF₂]⁺• | NO₂ | Loss of the nitro group is a very common fragmentation pathway for nitroaromatic compounds. |

| 158 | [C₆H₂F₂NO₂]⁺• | Cl | Loss of the chlorine atom. |

| 112 | [C₆H₂F₂]⁺• | Cl, NO₂ | Subsequent loss of the nitro group from the [M-Cl]⁺ ion. |

| 128 | [C₅HClF]⁺ | F, CO | A more complex rearrangement and fragmentation could lead to this ion. |